

# Comparative Analysis of **Limnetrelvir** and Ensitrelvir: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of available data on two SARS-CoV-2 main protease (Mpro) inhibitors reveals a significant disparity in publicly accessible information, precluding a direct quantitative comparison. While extensive research illuminates the profile of Ensitrelyir, data on **Limnetrelyir** remains largely proprietary.

This guide provides a detailed analysis of Ensitrelvir, a 3CL protease inhibitor developed by Shionogi, covering its mechanism of action, preclinical and clinical data, and relevant experimental protocols. In contrast, **Limnetrelvir** (also known as ABBV-903), developed by AbbVie, has limited publicly available information. It is identified as a SARS-CoV-2 main protease (Mpro) inhibitor that has entered Phase 1 clinical trials; however, some of these trials have been withdrawn or terminated, and no significant preclinical or clinical data has been released into the public domain.

### **Executive Summary of Comparative Status**



| Feature                  | Limnetrelvir (ABBV-903)                          | Ensitrelvir (S-217622)                                  |
|--------------------------|--------------------------------------------------|---------------------------------------------------------|
| Developer                | AbbVie Inc.                                      | Shionogi & Co., Ltd.                                    |
| Target                   | SARS-CoV-2 Main Protease<br>(Mpro/3CLpro)        | SARS-CoV-2 Main Protease<br>(Mpro/3CLpro)               |
| Mechanism of Action      | Mpro Inhibitor[1][2]                             | Non-covalent, non-peptidic 3CL protease inhibitor       |
| Development Phase        | Phase 1 (some trials terminated/withdrawn)[2][3] | Approved in Japan and<br>Singapore; Phase 3 globally[4] |
| Public Data Availability | Extremely Limited                                | Extensive                                               |

Due to the absence of published data for **Limnetrelvir**, the remainder of this guide will focus on a detailed analysis of Ensitrelvir.

### Ensitrelvir (S-217622): A Detailed Profile

Ensitrelyir is an orally administered antiviral agent that has demonstrated efficacy in the treatment of COVID-19. It has received emergency regulatory approval in Japan and Singapore for the treatment of SARS-CoV-2 infection.[4]

#### **Mechanism of Action**

Ensitrelvir functions by inhibiting the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is critical for viral replication as it cleaves viral polyproteins into functional non-structural proteins. By binding to the active site of 3CLpro, ensitrelvir blocks this cleavage process, thereby halting viral replication.





Click to download full resolution via product page

Caption: Mechanism of action of Ensitrelvir in inhibiting SARS-CoV-2 replication.

# Performance Data In Vitro Efficacy

Ensitrelvir has demonstrated potent antiviral activity against a wide range of SARS-CoV-2 variants, including multiple Omicron subvariants.[5][6]



| SARS-CoV-2<br>Variant | Cell Line      | EC50 (μM)      | Reference |
|-----------------------|----------------|----------------|-----------|
| Wuhan (A)             | VeroE6/TMPRSS2 | 0.37 ± 0.06    | [6]       |
| Omicron (BA.1.18)     | VeroE6/TMPRSS2 | 0.29 ± 0.05    | [6]       |
| Omicron (BA.4.6)      | VeroE6/TMPRSS2 | 0.30           | [6]       |
| Omicron (BA.5.2.1)    | VeroE6/TMPRSS2 | 0.37           | [6]       |
| Omicron (BF.7)        | VeroE6/TMPRSS2 | 0.51           | [6]       |
| Omicron (BQ.1.1)      | VeroE6/TMPRSS2 | 0.48           | [6]       |
| Omicron (XBB.1.5)     | VeroE6/TMPRSS2 | 0.57           | [6]       |
| Omicron (BE.1)        | hAEC           | EC90 = 60.1 nM | [6]       |
| Omicron (XBB.1.5)     | hAEC           | EC90 = 60.1 nM | [6]       |

#### **Pharmacokinetics**

Pharmacokinetic studies in healthy adults have shown that ensitrelyir has a favorable profile supporting once-daily oral dosing.[7][8][9]

| Parameter              | Value                                 | Condition                            | Population                 | Reference |
|------------------------|---------------------------------------|--------------------------------------|----------------------------|-----------|
| Tmax (median)          | 1.5 - 4 h                             | Single dose (20-<br>2000 mg), fasted | Japanese<br>healthy adults | [8]       |
| t½ (geometric<br>mean) | 42.2 - 48.1 h                         | Single dose (20-<br>2000 mg), fasted | Japanese<br>healthy adults | [7][8]    |
| Food Effect on AUC     | No clinically<br>meaningful<br>impact | Single 375 mg<br>dose                | Japanese<br>healthy adults | [7][9]    |
| Food Effect on<br>Cmax | Reduced by 15%                        | Single 375 mg<br>dose                | Japanese<br>healthy adults | [9]       |
| Food Effect on<br>Tmax | Delayed from 2.5<br>h to 8 h          | Single 375 mg<br>dose                | Japanese<br>healthy adults | [9]       |



#### **Clinical Efficacy**

Phase 3 clinical trials (SCORPIO-SR) have demonstrated the efficacy of ensitrelyir in a predominantly vaccinated population infected with the Omicron variant.[10]

| Endpoint                                         | Ensitrelvir 125<br>mg Group         | Placebo Group            | p-value | Reference |
|--------------------------------------------------|-------------------------------------|--------------------------|---------|-----------|
| Median Time to Resolution of 5 COVID-19 Symptoms | ~7 days (167.9<br>hours)            | ~8 days (204.4<br>hours) | 0.04    |           |
| Change from Baseline in Viral RNA on Day 4       | Statistically significant reduction | -                        | <0.0001 | [11]      |
| Time to First<br>Negative Viral<br>Titer         | Significantly<br>shorter            | -                        | <0.0001 | [11]      |

## Safety and Tolerability

Across clinical trials, ensitrelvir has been generally well-tolerated, with most adverse events being mild in severity. No deaths were reported in the SCORPIO-SR study.[4][12]

# Experimental Protocols SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This protocol outlines a common method for assessing the inhibitory activity of compounds against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) based assay.[13]





Click to download full resolution via product page

#### References

- 1. shionogi.com [shionogi.com]
- 2. WO2024081351A1 Pyrrolidine main protease inhibitors as antiviral agents Google Patents [patents.google.com]
- 3. Limnetrelvir Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Shionogi Announces New Phase 3 Data Showing Early Resolution of Many Common COVID-19 Symptoms in JAMA Network Open | 塩野義製薬 [shionogi.com]
- 5. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally PMC [pmc.ncbi.nlm.nih.gov]
- 6. shionogimedical.com [shionogimedical.com]
- 7. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Ensitrelvir for the Treatment of Nonhospitalized Adults with COVID-19: Results from the SCORPIO-HR, Phase 3, Randomized, Double-blind, Placebo-Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Comparative Analysis of Limnetrelvir and Ensitrelvir: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567313#comparative-analysis-of-limnetrelvir-and-ensitrelvir]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com